molecular formula C7H9N3 B3021204 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1171541-96-0

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B3021204
CAS No.: 1171541-96-0
M. Wt: 135.17 g/mol
InChI Key: ZXXDFNZUOONVLE-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C7H9N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 1-ethyl-3-pyrazolecarboxaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(1-Ethyl-1H-pyrazol-3-yl)ethylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with carboxylic acid or ketone groups.

    Reduction: Formation of 2-(1-Ethyl-1H-pyrazol-3-yl)ethylamine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmaceutical intermediate due to its structural similarity to bioactive pyrazole derivatives. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that derivatives of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile exhibit promising activity against various biological targets.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, for their anticancer properties. The results showed significant cytotoxic effects on cancer cell lines, suggesting that modifications to the pyrazole ring could enhance therapeutic efficacy .

Materials Science

Synthesis of Functional Materials
this compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its nitrile group allows for further chemical modifications that can lead to materials with unique electronic and optical properties.

PropertyValue
AppearanceLiquid
Storage TemperatureRoom Temperature
Hazard StatementsH302-H332-H335

Case Study: Conductive Polymers
Research has demonstrated the use of this compound in creating conductive polymers that can be employed in organic electronics. A notable study illustrated how incorporating this compound into polymer matrices improved charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs).

Agricultural Chemistry

Pesticide Development
The compound is being explored as a precursor in the synthesis of novel agrochemicals. Its structure allows it to act as a scaffold for developing pesticides that target specific pests while minimizing environmental impact.

Case Study: Insecticidal Properties
A comprehensive analysis conducted by agricultural chemists highlighted the insecticidal activity of pyrazole-based compounds derived from this compound. Field trials demonstrated effective pest control with reduced toxicity to non-target organisms, indicating its potential as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Nitro-1H-pyrazole: Studied for its potential as an explosive material and in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative with the molecular formula C7H9N3. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development.

The compound is characterized by its unique structure, which includes a pyrazole ring and a nitrile group. The presence of these functional groups allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of more complex derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that certain pyrazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within the body. This interaction may involve binding to enzymes or receptors, thereby modulating their activity and leading to observed biological effects. Further research is necessary to clarify these interactions and their implications for therapeutic use .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other pyrazole derivatives known for their biological effects:

Compound NameBiological ActivityReference
Celecoxib COX-2 inhibitor; anti-inflammatory
Phenylbutazone Anti-inflammatory; analgesic
Rimonabant Cannabinoid receptor antagonist
3,5-Dimethylpyrazole Corrosion inhibitor; pharmaceutical synthesis

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical settings:

  • Anticancer Activity : A study involving various pyrazole compounds showed promising results against cancer cell lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics. This suggests that this compound could be further explored for its anticancer properties .
  • Inflammatory Diseases : Research on similar compounds has demonstrated significant reductions in inflammatory markers in animal models. This opens avenues for investigating this compound as a potential treatment for conditions like arthritis and other inflammatory disorders .

Properties

IUPAC Name

2-(1-ethylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-6-4-7(9-10)3-5-8/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXDFNZUOONVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171541-96-0
Record name 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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